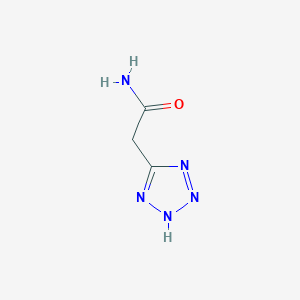
2-(1H-1,2,3,4-tetrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,2,3,4-tetrazol-5-yl)acetamide is a chemical compound with the molecular formula C3H5N5O and a molecular weight of 127.11 g/mol It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
作用机制
Target of Action
Tetrazole derivatives are known to interact with various biological targets, including angiotensin ii receptors in rat liver membranes .
Mode of Action
Tetrazole derivatives are known to inhibit the binding of angiotensin ii to at1 receptors . This inhibition could potentially lead to changes in cellular signaling and function.
Biochemical Pathways
The inhibition of angiotensin ii binding to at1 receptors can affect various downstream signaling pathways, potentially leading to changes in cellular function .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of angiotensin ii binding to at1 receptors could potentially lead to changes in cellular signaling and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide. For instance, the compound’s reactivity with acidic materials and strong oxidizers can lead to the liberation of corrosive and toxic gases and heat . Furthermore, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide typically involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like zinc salts or L-proline .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield . This method offers advantages such as reduced reaction time and the use of eco-friendly solvents.
化学反应分析
Types of Reactions: 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the tetrazole ring .
科学研究应用
2-(1H-1,2,3,4-tetrazol-5-yl)acetamide has a wide range of applications in scientific research:
相似化合物的比较
- 1H-tetrazole-5-acetic acid
- N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide
- (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives
Comparison: 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide is unique due to its specific structure and the presence of the acetamide group, which can influence its reactivity and biological activity. Compared to other tetrazole derivatives, it may offer distinct advantages in terms of stability and ease of synthesis .
属性
IUPAC Name |
2-(2H-tetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-2(9)1-3-5-7-8-6-3/h1H2,(H2,4,9)(H,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTJZRPVNVIAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
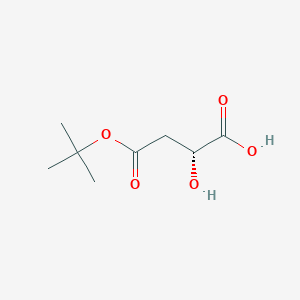
![2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2892206.png)

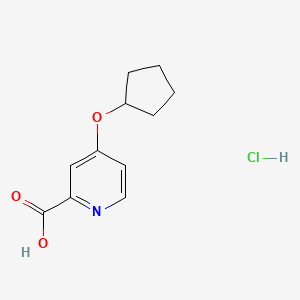
![5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2892211.png)
![ethyl 2-({7-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate](/img/structure/B2892212.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)
![N-{[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2892216.png)

![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)
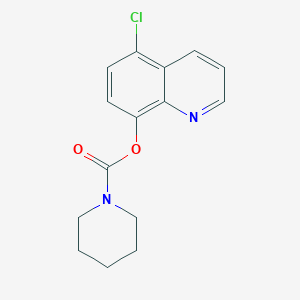
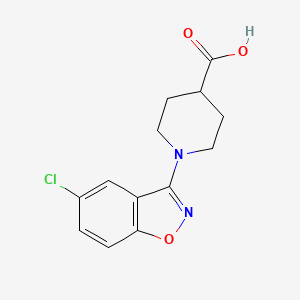
![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)
